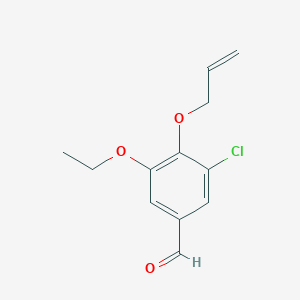

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde

Descripción general

Descripción

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an allyloxy group, a chloro substituent, and an ethoxy group attached to a benzaldehyde core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde and allyl bromide.

Allylation: The hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is first converted to an allyloxy group through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Ethoxylation: The resulting intermediate is then subjected to an ethoxylation reaction using ethyl iodide and a base to introduce the ethoxy group at the desired position.

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

Oxidation: 4-(Allyloxy)-3-chloro-5-ethoxybenzoic acid.

Reduction: 4-(Allyloxy)-3-chloro-5-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and functionalized aromatic derivatives.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development studies.

Medicine: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals. Its derivatives may be explored for therapeutic applications in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. It may also find applications in the development of novel catalysts and ligands for chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The allyloxy and chloro substituents can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparación Con Compuestos Similares

4-(Allyloxy)benzaldehyde: Lacks the chloro and ethoxy substituents, making it less versatile in certain applications.

3-Chloro-4-hydroxybenzaldehyde:

4-(Allyloxy)-3-chlorobenzaldehyde: Lacks the ethoxy group, which may affect its solubility and reactivity.

Uniqueness: 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is unique due to the presence of all three functional groups (allyloxy, chloro, and ethoxy) on the benzaldehyde core. This combination of substituents enhances its reactivity and versatility in various chemical reactions and applications. The compound’s unique structure allows for the exploration of diverse chemical transformations and potential biological activities.

Actividad Biológica

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an allyloxy group, a chloro substituent, and an ethoxy group attached to a benzaldehyde moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar functional groups have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that these compounds demonstrate moderate to potent inhibitory effects on microbial growth, indicating their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. These studies typically involve assessing the compound's ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. For example, related compounds have shown efficacy against breast cancer and leukemia cell lines by disrupting cellular pathways involved in growth and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, which could be beneficial in treating inflammatory diseases .

The biological activities of this compound are thought to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors that play critical roles in disease pathways. For example, the inhibition of certain enzymes involved in the inflammatory response or cancer progression may be a key mechanism through which this compound exerts its effects.

Study on Antimicrobial Activity

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that some derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

| Compound | Inhibition Zone (mm) | Standard Comparison |

|---|---|---|

| This compound | 15 | Amoxicillin (20 mm) |

| Derivative A | 18 | Amoxicillin (20 mm) |

| Derivative B | 12 | Amoxicillin (20 mm) |

Anticancer Screening

In another study focusing on anticancer properties, this compound was tested against human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at concentrations achievable in therapeutic settings .

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 | 25 | 30% |

| HeLa | 30 | 25% |

Propiedades

IUPAC Name |

3-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZAWABXOVNIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404148 | |

| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443291-94-9 | |

| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.